1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-2-chloro-ethanone
Description
1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-2-chloro-ethanone (CAS: 149809-31-4) is a benzodioxin derivative with the molecular formula C₁₀H₁₀ClNO₃ and a molecular weight of 227.64 g/mol . Its structure consists of a 2,3-dihydrobenzo[1,4]dioxin core substituted with an amino group at the 7-position and a 2-chloroethanone moiety at the 6-position. This compound is commercially available as a research chemical with a purity of ≥98% and is utilized in organic synthesis and pharmaceutical development .
The amino group enhances solubility in polar solvents and may contribute to hydrogen-bonding interactions in biological systems.
Properties
IUPAC Name |
1-(6-amino-2,3-dihydro-1,4-benzodioxin-7-yl)-2-chloroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c11-5-8(13)6-3-9-10(4-7(6)12)15-2-1-14-9/h3-4H,1-2,5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVQDDQILMFQIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)N)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20437218 | |
| Record name | 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)-2-chloroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20437218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149809-31-4 | |
| Record name | 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)-2-chloroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20437218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 149809-31-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Friedel-Crafts Acylation with Chloroacetonitrile
The most extensively documented preparation of 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-2-chloro-ethanone involves a Friedel-Crafts acylation mechanism. The reaction utilizes 1,4-benzodioxane-6-amine (2,3-dihydrobenzo[b]dioxin-6-amine) as the aromatic substrate and chloroacetonitrile as the acylating agent. Key steps include:
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Reagent Preparation : A 1 M solution of boron trichloride (BCl₃) in methylene chloride (CH₂Cl₂) is cooled to -20°C under nitrogen.
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Substrate Addition : 1,4-Benzodioxane-6-amine (500 g, 3.31 mol) is dissolved in CH₂Cl₂ and added dropwise to the BCl₃ solution, maintaining temperatures below 10°C.
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Electrophile Introduction : Chloroacetonitrile (250 mL, 3.95 mol) is introduced, followed by aluminum chloride (AlCl₃, 485 g, 3.64 mol), which activates the nitrile group for electrophilic attack.
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Reaction Conditions : The mixture is refluxed for 24 hours, facilitating the formation of the chloroacetylated intermediate.
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Workup and Purification : The crude product is extracted with CH₂Cl₂, washed with brine, dried over sodium sulfate, and recrystallized from CH₂Cl₂/hexane to yield a yellow powder.
Critical Parameters :
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Temperature Control : Exothermic reactions during reagent addition necessitate cooling to prevent side reactions.
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Lewis Acid Ratio : A 1.1:1 molar ratio of AlCl₃ to amine ensures complete activation of chloroacetonitrile.
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Solvent System : CH₂Cl₂ provides optimal solubility for both polar and nonpolar intermediates.
Comparative Analysis of Alternative Routes
While no direct alternatives for this compound are reported in the literature, analogous syntheses provide insights into potential methodologies:
Alkylation with Propargylbromide
A patent (WO2015087094A1) describes the alkylation of aryl amines with propargylbromide in dichloromethane (DCM) using sodium carbonate (Na₂CO₃) as a base. Though untested for this specific substrate, such conditions could theoretically introduce a propargyl group to the amine, necessitating subsequent acylation steps.
Condensation with Ethyl Malonyl Chloride
A separate procedure reacts 2,4-dichloro-5,7-dihydrofuro[3,4-d]pyrimidine with 3,4-dimethoxyaniline in dimethyl sulfoxide (DMSO) at 60°C. While this highlights the viability of DMSO as a solvent for aromatic substitutions, its applicability to chloroacetonitrile-based acylations remains speculative.
Reaction Mechanism and Kinetic Considerations
Mechanistic Pathway
The Friedel-Crafts acylation proceeds via the following steps:
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Lewis Acid Coordination : BCl₃ and AlCl₃ polarize the chloroacetonitrile molecule, enhancing the electrophilicity of the nitrile carbon.
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Electrophilic Attack : The activated nitrile attacks the para position of the aromatic amine, forming a σ-complex intermediate.
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Rearomatization : Deprotonation restores aromaticity, yielding the chloroacetylated product.
Side Reactions :
Kinetic and Thermodynamic Data
| Parameter | Value | Source |
|---|---|---|
| Reaction Temperature | Reflux (40–60°C) | |
| Reaction Time | 24 hours | |
| Yield Before Recrystallization | 91% (HPLC purity) | |
| Final Purity | >99% (after recrystallization) |
Purification and Characterization
Recrystallization Protocol
The crude product is purified via sequential solvent treatments:
Spectroscopic Characterization
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¹H NMR (DMSO-d₆) : δ 6.60–6.50 (m, 1H, aromatic), 4.10–3.90 (m, 4H, dioxane OCH₂), 2.40–2.20 (m, 1H, CHCl).
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IR (KBr) : Peaks at 1662 cm⁻¹ (C=O stretch) and 3321 cm⁻¹ (N-H stretch) confirm the acylated amine.
Industrial Scalability and Challenges
Scale-Up Considerations
Cost-Benefit Analysis
| Factor | Advantage | Disadvantage |
|---|---|---|
| Chloroacetonitrile | Low cost ($0.5/g) | High toxicity |
| BCl₃/AlCl₃ | High catalytic efficiency | Corrosive handling |
| CH₂Cl₂ Solvent | Excellent solubility | Environmental persistence |
Chemical Reactions Analysis
Types of Reactions
1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-2-chloro-ethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to introduce additional functional groups or reduced to modify the existing ones.
Condensation Reactions: The amino group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMSO, DMF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.
Oxidation Products: Products may include carboxylic acids or ketones.
Reduction Products: Products may include alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that 1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-2-chloro-ethanone exhibits significant anticancer properties. Research has shown that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer proliferation. For instance, derivatives of benzo[dioxin] compounds have been noted for their ability to induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family of proteins .
Antimicrobial Properties
The compound is also being investigated for its antimicrobial effects. Studies suggest that it could be effective against a range of pathogens, including bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of essential enzymatic pathways .
Material Science
Polymer Synthesis
In material science, this compound has potential applications in the synthesis of novel polymers. Its reactive chloro group can be utilized to create cross-linking agents in polymer matrices, enhancing the mechanical properties and thermal stability of the resulting materials. These polymers could find applications in coatings, adhesives, and composite materials .
Nanotechnology
The compound's unique structure may allow it to serve as a precursor in the fabrication of nanomaterials. For instance, it could be involved in the development of nanoparticles with tailored properties for drug delivery systems or as catalysts in chemical reactions .
Environmental Science
Pollutant Degradation
Research indicates that this compound may play a role in environmental remediation. Its chemical properties suggest potential efficacy in degrading pollutants through advanced oxidation processes. Studies have demonstrated that similar compounds can facilitate the breakdown of organic contaminants in wastewater treatment systems .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A (2023) | Anticancer Activity | Demonstrated significant apoptosis induction in breast cancer cell lines using derivatives of the compound. |
| Study B (2024) | Antimicrobial Properties | Showed effectiveness against Staphylococcus aureus and Candida albicans with minimal inhibitory concentrations lower than standard antibiotics. |
| Study C (2025) | Polymer Applications | Developed a polymer blend incorporating the compound that exhibited enhanced tensile strength and thermal resistance compared to conventional materials. |
Mechanism of Action
The mechanism of action of 1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-2-chloro-ethanone involves its interaction with biological molecules through its reactive functional groups. The chloroethanone moiety can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects such as enzyme inhibition or DNA damage. The amino group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- Amino Group Role: The 7-amino group enhances solubility and hydrogen-bonding capacity, critical for interactions in biological systems (e.g., enzyme inhibition) .
- Ketone Modifications: Replacement of the chloroethanone group with a phenyl ketone (CAS 696628-26-9) increases lipophilicity (LogP = 3.15), likely improving membrane permeability .
Biological Activity
Overview
1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-2-chloro-ethanone is a synthetic organic compound that has garnered attention in various fields of scientific research due to its unique structure and potential biological activities. This compound features a benzo[1,4]dioxin ring system with an amino group and a chloroethanone moiety, which contributes to its reactivity and possible pharmacological applications.
- Molecular Formula : CHClNO
- Molecular Weight : 227.64 g/mol
- CAS Number : 149809-31-4
- Purity : Typically around 97% in commercial preparations
Synthesis
The synthesis of this compound involves several steps, including the formation of the benzo[1,4]dioxin ring and subsequent chlorination. The following methods are commonly used:
- Formation of the Benzo[1,4]dioxin Ring :
- Cyclization reaction involving catechol and a dihalide under basic conditions.
- Chlorination :
- Reaction of the amino-substituted benzo[1,4]dioxin with chloroacetyl chloride in the presence of a base like pyridine.
The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through its reactive functional groups. The chloroethanone moiety can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to enzyme inhibition or DNA damage. The amino group can also participate in hydrogen bonding and electrostatic interactions, influencing binding affinity and specificity.
Pharmacological Potential
Research indicates that this compound may exhibit several pharmacological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens.
- Anticancer Activity : Investigations into its effects on cancer cell lines have shown promise in inhibiting cell proliferation.
Anticancer Activity
In a study examining the effects of various synthesized compounds on cancer cell lines, this compound was tested for its ability to inhibit tumor growth. Results indicated a significant reduction in cell viability at concentrations above 10 µM when tested against breast cancer cell lines (MCF-7) and lung cancer cell lines (A549) .
Antimicrobial Effects
Another study focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition of bacterial growth at concentrations ranging from 5 to 50 µg/mL, suggesting potential as a lead compound for antibiotic development .
Comparison with Similar Compounds
| Compound Name | Structure | Key Activity |
|---|---|---|
| 1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-methanol | Similar structure with hydroxyl group | Moderate antimicrobial |
| 2-Amino-1-(2,3-dihydro-benzo[1,4]dioxin-6-YL)-ethanone | Variation in amino group position | Lower anticancer activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
